2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
Overview
Description
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde involves the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines. This method shows good functional group compatibility and a wide substrate scope, yielding the desired product in moderate to excellent yields . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium iodide, and various transition metal catalysts. Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aminohalogenation-oxidation reactions yield 2-fluoroalkyl imidazole-5-carbaldehydes .
Scientific Research Applications
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and processes.
Industry: The compound is used in the production of high-value chemical products, including agrochemicals and materials
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde
- 2-Fluoroalkyl imidazole-5-carbaldehydes
- Trifluoromethylated quinazolines
Uniqueness
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde is unique due to its specific structural features and the presence of the trifluoromethyl group at the C-2 position. This imparts distinct chemical properties that are not observed in similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOFPNZWCMEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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